molecular formula C22H14O5 B14433080 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate CAS No. 80490-21-7

1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate

Cat. No.: B14433080
CAS No.: 80490-21-7
M. Wt: 358.3 g/mol
InChI Key: CEQSXNHSBACOQR-UHFFFAOYSA-N
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Description

1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate is an organic compound with a complex structure that includes anthracene, phenoxy, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of anthraquinone derivatives with phenol derivatives under specific conditions. One common method involves the use of 1-aminoanthraquinone and phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in redox reactions and as a catalyst in various chemical processes. Additionally, its ability to form stable complexes with metal ions enhances its utility in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of anthracene, phenoxy, and acetate groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further distinguishes it from similar compounds .

Properties

CAS No.

80490-21-7

Molecular Formula

C22H14O5

Molecular Weight

358.3 g/mol

IUPAC Name

(1,4-dioxo-10-phenoxyanthracen-9-yl) acetate

InChI

InChI=1S/C22H14O5/c1-13(23)26-21-15-9-5-6-10-16(15)22(27-14-7-3-2-4-8-14)20-18(25)12-11-17(24)19(20)21/h2-12H,1H3

InChI Key

CEQSXNHSBACOQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)OC4=CC=CC=C4

Origin of Product

United States

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